![molecular formula C11H10ClFO3 B1461225 Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate CAS No. 72835-76-8](/img/structure/B1461225.png)
Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate, also known as EF3, is an organic compound that has been the subject of scientific research due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. EF3 is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 344.9 g/mol. EF3 is a chiral compound, meaning that it can exist in two different forms that are mirror images of each other.
Scientific Research Applications
Inhibitor of Tyrosinase from Agaricus bisporus
The compound has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Development of New Chemotypes
The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes, revealing the ability to establish profitable contact with the tyrosinase catalytic site . The presence of this fragment is an important structural feature to improve the tyrosinase inhibition in these new chemotypes .
Molecular Modelling
The compound has been used in molecular modelling studies to understand its interactions with the catalytic site of tyrosinase . These studies support the activity of the compound, showing higher potency when compared with reference compounds .
properties
IUPAC Name |
ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOACPMHJWOZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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